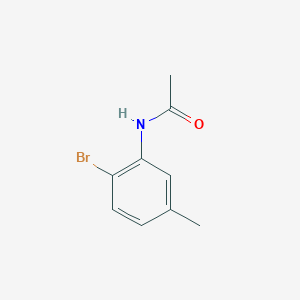

N-(2-bromo-5-methylphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-bromo-5-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-3-4-8(10)9(5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJOJXJRVGYFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368201 | |

| Record name | Acetamide, N-(2-bromo-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126759-48-6 | |

| Record name | N-(2-Bromo-5-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126759-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(2-bromo-5-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Bromo 5 Methylphenyl Acetamide

Established Synthetic Routes to N-(2-bromo-5-methylphenyl)acetamide

The synthesis of this compound is typically achieved through a two-step process commencing with an acylation reaction to form an amide, followed by a regioselective bromination of the aromatic ring.

Acylation Reactions for N-Phenylacetamide Core Formation

The initial step involves the formation of an N-phenylacetamide core through the acylation of an appropriate aniline (B41778). For the target molecule, the starting material is 3-methylaniline (also known as m-toluidine). This primary amine undergoes acylation to form N-(3-methylphenyl)acetamide. This transformation is a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the carbonyl carbon of the acylating agent. doubtnut.com

Commonly employed acylating agents for this purpose are acetic anhydride (B1165640) or acetyl chloride. doubtnut.comaskfilo.com The reaction with acetic anhydride is often preferred due to its lower cost and easier handling, and it produces acetic acid as a byproduct. doubtnut.com When acetyl chloride is used, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to neutralize the hydrochloric acid byproduct. The reaction provides an efficient and inexpensive method for protecting the amino group during subsequent synthetic steps. utn.edu.ar

Regioselective Bromination Strategies

The subsequent and critical step is the regioselective bromination of the N-(3-methylphenyl)acetamide intermediate. The goal is to introduce a bromine atom at the C-2 position of the phenyl ring. The outcome of this electrophilic aromatic substitution is directed by the existing substituents: the acetamido group (-NHCOCH₃) and the methyl group (-CH₃).

The acetamido group is a powerful ortho-, para-directing and activating group. libretexts.org The methyl group is also an ortho-, para-director. The strong activating and ortho-directing nature of the acetamido group preferentially directs the incoming electrophile (bromine) to the position adjacent to it, which is the C-2 position. This directing effect is crucial for achieving the desired isomer. A common method involves dissolving N-(3-methylphenyl)acetamide in a solvent like glacial acetic acid and then introducing a brominating agent. prepchem.com To avoid polysubstitution, which can be a problem with highly activated rings, the reactivity of the amino group is moderated by its conversion to an acetamido group. libretexts.org

Optimization of Reaction Conditions and Process Scaling for this compound Production

For efficient production, particularly on a larger scale, optimization of the reaction parameters is essential. This involves careful selection of reagents, solvents, temperature, and reaction time to maximize yield and purity while minimizing costs and side reactions.

In the acylation step, using acetic anhydride can be more economical for industrial-scale production. The reaction can often be performed under mild conditions. For the bromination step, controlling the stoichiometry of the brominating agent is key to preventing the formation of di-brominated byproducts. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often a preferred reagent as it is a solid and allows for a more controlled release of electrophilic bromine. The reaction temperature is typically maintained at or below room temperature to enhance regioselectivity. prepchem.com Purification of the final product often involves recrystallization to obtain this compound of high purity.

| Parameter | Acylation | Bromination |

| Starting Material | 3-methylaniline | N-(3-methylphenyl)acetamide |

| Reagent | Acetic anhydride or Acetyl chloride | Bromine or N-Bromosuccinimide (NBS) |

| Solvent | Acetic acid, Pyridine (if using acetyl chloride) | Glacial acetic acid |

| Key Consideration | Efficient protection of the amino group | High regioselectivity to form the 2-bromo isomer |

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is centered around its three key functional groups: the bromo substituent, the methyl group, and the acetamide (B32628) moiety.

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring serves as a versatile handle for introducing a variety of other functional groups through nucleophilic substitution reactions. These reactions, particularly transition-metal-catalyzed cross-coupling reactions, significantly enhance the synthetic utility of the molecule.

Palladium-catalyzed reactions are prominent in this context. For instance, the Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting this compound with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. researchgate.net Similarly, other palladium-catalyzed cross-coupling reactions can be employed to form carbon-nitrogen or carbon-sulfur bonds. researchgate.net These transformations are foundational in the synthesis of complex molecules for applications in medicinal chemistry and materials science. researchgate.net The bromine atom can also be substituted by various nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Transformations of the Methyl Substituent (e.g., Oxidation)

The methyl group on the phenyl ring is also amenable to chemical transformation, most notably oxidation. The benzylic position of the methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or molecular oxygen with specific catalysts can achieve this transformation. organic-chemistry.org The oxidation of the methyl group in substituted toluenes is a known process, and the rate can be influenced by other substituents on the ring; for example, an acetamido group has been shown to affect the rate of oxidation of a methyl group. nih.gov This reaction converts this compound into 4-bromo-2-acetamidobenzoic acid, introducing a new functional group that can undergo further reactions like esterification or amidation.

| Functional Group | Type of Reaction | Potential Reagents/Catalysts | Resulting Functional Group |

| Bromo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl |

| Bromo | Nucleophilic Substitution | Amines, Thiols, Alkoxides | Amino, Thioether, Ether |

| Methyl | Oxidation | Potassium permanganate (KMnO₄), O₂/Catalyst | Carboxylic Acid |

Amide Bond Reactivity and Hydrolysis

The acetamide group in this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding amine, 2-bromo-5-methylaniline (B1276313), and acetic acid. sigmaaldrich.com This reaction is a fundamental transformation, often employed as a deprotection step in a multi-step synthesis to unmask the amino group for further reactions.

The general conditions for this hydrolysis are:

Acidic Conditions: Typically involves heating the compound with a strong acid such as hydrochloric acid (HCl).

Basic Conditions: Involves treatment with a strong base like sodium hydroxide (B78521) (NaOH), often with heating.

This reactivity is characteristic of N-arylacetamides and is a standard method for the preparation of substituted anilines. The resulting 2-bromo-5-methylaniline is itself a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules. sigmaaldrich.comnih.gov

Derivatization Strategies and Analogue Synthesis for this compound Scaffolds

The this compound framework is a key starting point for creating a wide array of analogues. The bromine atom provides a reactive handle for cross-coupling reactions, while the amide portion and the aromatic ring can also be modified.

Synthesis of Substituted N-Phenylacetamide Derivatives

The synthesis of substituted N-phenylacetamide derivatives often begins with the acylation of a substituted aniline. For instance, reacting various anilines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate (B1210297) produces N-(substituted phenyl)-2-chloroacetamide intermediates. rjptonline.orgnih.gov These intermediates can then undergo further reactions, such as substitution of the chloro group with different nucleophiles like substituted phenols, to yield a diverse library of N-phenylacetamide derivatives. rjptonline.org

A typical synthetic sequence is outlined below:

Amide Formation: Aniline derivatives are reacted with an acylating agent (e.g., chloroacetyl chloride) to form the corresponding N-phenylacetamide.

Nucleophilic Substitution: The resulting chloroacetamide can then be reacted with various nucleophiles to introduce additional diversity. For example, reaction with phenols in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) can yield 2-(substituted phenoxy)-N-(substituted phenyl)acetamide derivatives. rjptonline.org

This modular approach allows for the systematic variation of substituents on the phenyl ring, enabling the exploration of structure-activity relationships in medicinal chemistry. rjptonline.orgnih.gov

Incorporation of Diverse Heterocyclic Moieties

The this compound scaffold is particularly useful for synthesizing molecules containing heterocyclic rings, such as benzimidazoles. nih.govgoogle.comnih.gov Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities.

One common strategy involves the coupling of a bromo-N-substituted acetamide with a heterocyclic thiol. For example, 2-(mercaptomethyl)benzimidazole can be coupled with 2-bromo-N-substituted acetamides in the presence of a base like potassium carbonate in acetone. nih.gov This reaction proceeds via an S-alkylation mechanism to form a thioether linkage, connecting the acetamide fragment to the benzimidazole (B57391) core. nih.gov

Another approach involves the synthesis of 2-phenyl benzimidazole-1-acetamide derivatives. nih.gov This can be achieved by first synthesizing the 2-phenyl benzimidazole core and then N-alkylating it with a suitable acetamide synthon. These derivatives have been explored for their potential biological applications. nih.gov The versatility of these synthetic routes allows for the incorporation of a wide range of substituents on both the phenyl ring of the acetamide and the benzimidazole nucleus, facilitating the development of new chemical entities. nih.govnih.gov

Advanced Synthetic Methodologies Applicable to this compound Analogues

Modern synthetic chemistry offers powerful tools for the derivatization of aryl halides like this compound. Cross-coupling reactions, in particular, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgnih.gov This reaction is a highly effective method for forming carbon-carbon bonds and is widely used in the synthesis of biaryls, styrenes, and other conjugated systems. libretexts.orgorgsyn.org

For analogues of this compound, the bromine atom serves as an excellent handle for Suzuki-Miyaura coupling. orgsyn.org The reaction typically involves a palladium catalyst, a base, and a suitable organoboron reagent. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this method highly versatile. libretexts.orgnih.gov

Table 1: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction

| Component | Role | Examples |

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, vinylboronic acids |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, NaOH |

| Solvent | Reaction medium | Toluene, Dioxane, Water/2-Propanol |

This table provides an overview of the typical components involved in a Suzuki-Miyaura cross-coupling reaction.

This methodology allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 2-position of the phenyl ring, significantly expanding the structural diversity of accessible analogues. nih.govorgsyn.org Recent advancements have even led to the development of base-free Suzuki-Miyaura coupling protocols, further broadening the substrate scope to include base-sensitive compounds. nih.gov

Cross-Dehydrogenative Coupling Approaches

Cross-dehydrogenative coupling (CDC) is an emerging strategy in organic synthesis that involves the formation of a bond between two C-H bonds, typically in the presence of an oxidant. wikipedia.org This approach is highly atom-economical as it avoids the need for pre-functionalization of the coupling partners. wikipedia.org

While direct CDC on the this compound itself is less documented, the principles of CDC are applicable to the synthesis of its analogues. For instance, Rh(III)-catalyzed oxidative C-H/C-H cross-coupling has been used to connect acyclic enamides with heteroarenes, demonstrating a method for C-C bond formation via C-H activation. nih.gov Photocatalytic CDC reactions have also been developed for the synthesis of N,N-disubstituted hydrazides. rsc.org These advanced methods offer powerful alternatives for constructing complex molecules from simple precursors and could be applied to the synthesis of novel analogues based on the N-phenylacetamide scaffold. nih.govrsc.orgresearchgate.net

Electrochemical Synthesis Methods

One plausible electrochemical route involves the anodic bromination of N-(5-methylphenyl)acetamide. In this approach, a bromide salt, which is both stable and easy to handle, serves as the bromine source. The bromide ions are oxidized at the anode to generate reactive bromine species that can then functionalize the aromatic ring of the acetamide. The regioselectivity of this bromination would be a critical factor, influenced by the directing effects of the acetamido and methyl groups on the phenyl ring.

Another potential electrochemical strategy is the cathodic reduction of a suitable precursor. For instance, the electrochemical reduction of 2-halo-N-phenylacetamides has been studied, leading to dehalogenation. researchgate.net While this specific example involves the removal of a halogen, electrochemical methods can also be designed to form carbon-nitrogen bonds.

Research into the electrochemical synthesis of related N-aryl amides provides insight into the conditions that could be adapted for this compound. For example, the electrochemical synthesis of benzoxazoles from anilides demonstrates the generation of amidyl radicals at the anode, which then undergo intramolecular cyclization. rsc.orgnih.govrsc.org While the final product is different, the initial electrochemical step of activating the anilide is relevant.

Furthermore, studies on the anodic ethoxylation of acetanilide (B955) have shown that direct functionalization of the aromatic ring is possible under electrochemical conditions. solidstatetechnology.us This suggests that direct electrochemical halogenation could be a viable synthetic route.

Below are tables detailing experimental conditions for analogous electrochemical transformations that could potentially be adapted for the synthesis of this compound.

Table 1: Conditions for Anodic Oxidation of Anilides and Related Compounds

| Substrate | Electrode Material | Electrolyte/Solvent | Key Findings | Reference |

| Anilides | Carbon and Platinum | LiClO₄ in HFIP | Generation of amidyl radicals for benzoxazole (B165842) synthesis. | rsc.org |

| Acetanilide | Platinum and Graphite | Not specified | Anodic ethoxylation on the aromatic ring. | solidstatetechnology.us |

| Cholic Acid | PbO₂, Platinum, Graphite | Not specified | Regioselective oxidation of hydroxyl groups. | nih.gov |

This table presents data from analogous reactions and does not represent the direct synthesis of this compound.

Table 2: Conditions for Electrochemical Halogenation of Organic Compounds

| Substrate Type | Halogen Source | Electrode Material | Key Reaction Details | Reference |

| Alkenes | NaBr | Not specified | Radical formyloxylation-bromination in an undivided cell. | organic-chemistry.org |

| Terpenes/Alkenes | NaBr | Not specified | Selective bromination with NaBr as both bromine source and electrolyte. | mdpi.com |

| Glycals | Bu₄NBr | Not specified | One-step bromination under metal-catalyst- and oxidant-free conditions. | nih.gov |

| Alkyl Aromatic Compounds | NaBr/HBr | Not specified | Side chain/ring bromination using a two-phase electrolysis technique. | kci.go.kr |

This table illustrates general conditions for electrochemical bromination that could be explored for the target compound.

Biological Activities and Pharmacological Relevance of N 2 Bromo 5 Methylphenyl Acetamide and Its Derivatives

Antimicrobial Efficacy

Derivatives of N-phenylacetamide have demonstrated notable antimicrobial properties. The core structure, featuring a brominated phenyl ring linked to an acetamide (B32628) group, allows for a range of interactions with biological targets in microbes. Research indicates that compounds structurally related to N-(2-bromo-5-methylphenyl)acetamide are effective against both Gram-positive and Gram-negative bacteria.

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

The antibacterial activity of acetamide derivatives has been evaluated against various bacterial strains. A study on novel complexes of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.govresearchgate.net

In other research, a series of 2-amino-N-(p-chlorophenyl) acetamide derivatives were synthesized and tested against four bacterial strains, demonstrating moderate to high activity. irejournals.com Another study focused on acetamide derivatives of 2-mercaptobenzothiazole, which also showed promising antibacterial action. Two compounds from this series, designated 2b and 2i, exhibited MIC values close to the standard drug levofloxacin (B1675101) against E. coli, S. typhi, S. aureus, and B. subtilis. acs.org Notably, for B. subtilis, the MIC of compound 2b was even lower than that of levofloxacin. acs.org

Table 1: Antibacterial Activity of Acetamide Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | MIC (mg/mL) | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5 - 5.0 | nih.gov, researchgate.net |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high activity noted | irejournals.com |

Antifungal Properties

In addition to antibacterial effects, preliminary studies on compounds similar in structure to this compound have noted potential antifungal activity. Further investigation is required to fully characterize the scope and efficacy of these antifungal properties.

Anti-inflammatory and Analgesic Potential

Acetamide derivatives are a significant area of research for developing new anti-inflammatory and analgesic drugs. archivepp.comnih.gov The N-phenylacetamide scaffold is found in numerous compounds investigated for their ability to mitigate inflammation and pain. archivepp.com For instance, N-(2-hydroxy phenyl) acetamide has demonstrated promising anti-arthritic and anti-inflammatory activity in studies on adjuvant-induced arthritis. nih.gov

Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives included an evaluation of their anti-inflammatory potential through a proteinase inhibition assay. The results indicated superior efficiency in inhibiting trypsin activity, with IC₅₀ values between 0.04 and 0.07 mg/mL, which were significantly lower than the acetylsalicylic acid control (0.4051 ± 0.0026 mg/mL). nih.govresearchgate.net Furthermore, certain 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have shown potential as anti-inflammatory and analgesic agents. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition

A primary mechanism for the anti-inflammatory action of many acetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the inflammatory pathway. archivepp.comresearchgate.net Numerous acetamide derivatives have been designed and synthesized as selective COX-2 inhibitors to reduce the side effects associated with non-selective NSAIDs. archivepp.comarchivepp.com

Studies have reported the COX-2 inhibitory potential of various acetamide derivatives. For example, two thiazolidin-4-one derivatives, 4-((2-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide (THZD1) and 4-((2-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide (THZD2), inhibited COX-2 with IC₅₀ values of 1.9 µM and 2.3 µM, respectively. nih.gov Another study identified a pyrazole (B372694) derivative, PYZ16, with a COX-2 IC₅₀ value of 0.52 µM. nih.gov The development of such selective inhibitors is a major focus in the search for safer anti-inflammatory drugs. archivepp.comnih.gov

Table 2: COX-2 Inhibition by Acetamide Derivatives

| Compound/Derivative | IC₅₀ (µM) | Reference |

|---|---|---|

| 4-((2-(4-chlorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide (THZD1) | 1.9 | nih.gov |

| 4-((2-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide (THZD2) | 2.3 | nih.gov |

| PYZ16 (a 1,5-diarylpyrazole derivative) | 0.52 | nih.gov |

Anticancer Activity

The therapeutic potential of bromophenol and acetamide derivatives extends to oncology. nih.govnih.gov Natural bromophenols, which share structural motifs with the target compound, are known for a variety of biological activities, including anticancer effects. nih.gov Synthetic derivatives are being explored to enhance this potential.

Research has shown that certain N-phenylacetamide derivatives can inhibit the proliferation of cancer cells. nih.gov For instance, preliminary studies on compounds structurally similar to 2-Bromo-N-{4-[(2-methyl-2-propenyl)oxy]-phenyl}acetamide indicate cytotoxic effects against various cancer cell lines. A study on 2-(substituted phenoxy) acetamide derivatives assessed their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov The results revealed that derivatives containing halogens on the aromatic ring, such as compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide), exhibited notable anticancer activity. nih.gov Another investigation found that certain methylated and acetylated bromophenol derivatives could inhibit the viability and induce apoptosis in leukemia K562 cells. nih.gov

Kinase Pathway Inhibition

The precise mechanisms underlying the anticancer effects of many acetamide derivatives are still under investigation. While kinase inhibition is a common mechanism for modern anticancer drugs, specific data on the inhibition of kinase pathways by this compound is not extensively detailed in the available literature. However, molecular docking studies on antibacterial acetamide derivatives have suggested interactions with bacterial kinases, indicating that the acetamide scaffold can interact with this class of enzymes. acs.org In the context of anticancer activity, it is plausible that these compounds could interfere with signaling pathways crucial for cancer cell proliferation, but further research is needed to identify specific mammalian kinase targets.

Apoptosis Induction and Caspase Activation

Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Its dysregulation is a hallmark of diseases like cancer. Consequently, compounds that can induce apoptosis in cancer cells are of significant interest in drug discovery. Certain acetamide derivatives have been identified as inducers of apoptosis through the activation of caspases, a family of proteases that execute the apoptotic process.

Research into a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives has demonstrated their potential as pro-apoptotic agents. nih.gov In a study evaluating their in vitro anticancer activity against cell lines such as PC3 (prostate cancer), MCF7 (breast cancer), and SKNMC (neuroblastoma), specific derivatives were found to activate key apoptotic enzymes. nih.gov

Notably, compounds with a chloro-substitution on the phenyl ring, specifically at the 3- and 4-positions, showed the most significant activity. These compounds enhanced the activity of caspase-3 and caspase-9 in the MCF7 breast cancer cell line, indicating that they trigger the intrinsic pathway of apoptosis. nih.gov Caspase-9 is an initiator caspase, which, once activated, proceeds to activate executioner caspases like caspase-3, leading to the dismantling of the cell. nih.gov

The activation of caspases is a crucial event in the apoptotic cascade. mdpi.com Initiator caspases are activated in response to pro-apoptotic signals, and they, in turn, activate executioner caspases, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis. mdpi.com

While these findings are for derivatives and not the parent compound this compound, they highlight the potential of the acetamide core structure in designing new molecules that can modulate apoptotic pathways.

Table 1: Caspase Activation by 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives in MCF7 Cells nih.gov

| Compound | Substitution on Phenyl Ring | Target Caspases | Observed Effect |

|---|---|---|---|

| 4b | 3-Cl | Caspase-3, Caspase-9 | Enhanced Activity |

| 4c | 4-Cl | Caspase-3, Caspase-9 | Enhanced Activity |

Insecticidal and Agrochemical Applications

A review of the available scientific literature did not yield specific studies or data regarding the insecticidal or agrochemical applications of this compound or its direct derivatives. Therefore, its potential in this area remains uninvestigated.

Other Reported Biological Activities (e.g., Antidiabetic, Antitubercular)

Beyond apoptosis induction, derivatives of N-phenylacetamide have been explored for other therapeutic applications.

Antidiabetic Activity:

A notable study focused on a benzothiazine acetamide derivative, specifically 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (referred to as FA2), as a potential antidiabetic agent. nih.gov This compound was synthesized and evaluated for its ability to modulate key enzymes involved in glucose metabolism.

The study found that compound FA2 exhibited significant inhibitory activity against α-glucosidase and α-amylase, two enzymes that play a crucial role in the digestion of carbohydrates. nih.gov By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed, which is a therapeutic strategy for managing type 2 diabetes. In vivo studies in an alloxan-induced diabetic mouse model further demonstrated the antidiabetic potential of FA2. The compound led to a significant decrease in blood glucose levels and showed improvements in other biochemical parameters such as creatinine. nih.gov Furthermore, histological examination of the pancreas in mice treated with FA2 showed a protective effect, with maintenance of normal pancreatic acini and islets of Langerhans. nih.gov

Table 2: In Vitro Enzyme Inhibition by Antidiabetic Derivative FA2 nih.gov

| Enzyme | IC₅₀ (µM) |

|---|---|

| α-Glucosidase | Data not specified in abstract |

| α-Amylase | Data not specified in abstract |

Antitubercular Activity:

No specific studies on the antitubercular activity of this compound or its direct derivatives were identified in the searched literature.

Mechanistic Insights into Biological Actions of N 2 Bromo 5 Methylphenyl Acetamide and Analogues

Molecular Target Identification and Validation

The biological effects of a compound are intrinsically linked to its ability to interact with specific molecular targets within the cell. For N-(2-bromo-5-methylphenyl)acetamide and its analogues, research has begun to shed light on these interactions, although a definitive and comprehensive target profile remains an area of active investigation.

Enzyme and Receptor Interaction Studies

While specific enzyme and receptor interaction studies for this compound are not extensively documented in publicly available research, studies on analogous compounds provide valuable insights. For instance, derivatives of N-phenylacetamide have been investigated for their potential to inhibit various enzymes. Research has shown that certain N-substituted acetamides can act as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine, suggesting a potential, though unconfirmed, area of activity for this compound. Furthermore, studies on other complex acetamide (B32628) derivatives have shown inhibitory activity against enzymes like α-glucosidase and α-amylase.

The broader class of N-Aryl acetamides has also been explored for interactions with other protein targets. One study identified an N-Aryl acetamide substituted dichloropyridazinone as an inhibitor of the PRMT5-substrate adaptor interaction. nih.gov PRMT5 (Protein Arginine Methyltransferase 5) is an enzyme involved in various cellular processes, and its inhibition is a target for cancer therapy. nih.gov While this compound is structurally more complex than this compound, it points to the potential for the acetamide scaffold to interact with protein-protein interfaces.

Protein Binding Assays

Cellular Uptake and Intracellular Localization

The ability of a compound to exert intracellular effects is contingent on its capacity to cross the cell membrane and localize to specific subcellular compartments. There is currently a lack of specific studies detailing the cellular uptake and intracellular localization of this compound. The lipophilicity of the compound, suggested by its chemical structure containing a bromophenyl group, would theoretically facilitate passive diffusion across the lipid bilayer of the cell membrane. The specific intracellular distribution would then depend on the physicochemical properties of the molecule and its affinity for various subcellular organelles and macromolecules.

Signaling Pathway Modulation

The biological activity of a compound is often a consequence of its ability to modulate intracellular signaling pathways that govern cellular processes such as growth, differentiation, and death.

Wnt Signaling Pathway Interactions (e.g., ROR2)

The Wnt signaling pathway is a critical regulator of cell fate and is frequently dysregulated in diseases like cancer. nih.gov The Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2) is a key player in the non-canonical Wnt pathway and has been shown to antagonize the canonical Wnt/β-catenin pathway in certain contexts. nih.govnih.gov While there is no direct evidence linking this compound to the Wnt signaling pathway, the modulation of this pathway by small molecules is an area of intense research. For instance, studies on a TP53-null mouse model of breast cancer have revealed that the depletion of ROR2 can enhance canonical Wnt/β-catenin signaling, highlighting the intricate cross-talk between these pathways. nih.gov The identification of small molecules that can modulate ROR2 activity is a promising therapeutic strategy. nih.gov However, any potential interaction of this compound with ROR2 or the broader Wnt pathway remains to be experimentally validated.

Apoptotic Pathway Activation

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies on phenylacetamide derivatives have demonstrated their ability to induce apoptosis in cancer cells, suggesting a potential mechanism of action for this compound.

Research on structurally related compounds has shown that they can inhibit the proliferation of cancer cell lines, such as MCF7 (breast cancer), through mechanisms that involve the induction of apoptosis and disruption of the cell cycle. The anticancer activity of these derivatives is often associated with their ability to trigger apoptotic pathways.

A summary of the pro-apoptotic activity of some phenylacetamide derivatives is presented in the table below:

| Compound Derivative | Cancer Cell Line | Observed Effect | Reference |

| Phenylacetamide derivatives | MCF7 (breast cancer) | Inhibition of proliferation, apoptosis induction |

Table 1: Pro-apoptotic Activity of Phenylacetamide Derivatives

Role of Specific Structural Moieties (Bromine, Acetamide, Methyl) in Bioactivity

The binding affinity and selectivity of this compound are significantly influenced by its distinct structural features.

Bromine Atom: As a halogen, the bromine atom can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site. rsc.org This interaction can enhance the binding affinity and specificity of the compound for its target. The position of the bromine at the ortho-position relative to the acetamide group can also impose steric constraints that influence the preferred conformation of the molecule, further contributing to its binding selectivity. In structure-activity relationship studies of various compound series, the introduction of a bromo substituent has been shown to be more favorable for inhibitory activity than other groups like fluoro or trifluoromethyl substituents in certain contexts. nih.gov

Methyl Group: The methyl group at the meta-position contributes to the molecule's character. Generally, the addition of a methyl group increases a molecule's hydrophobicity, which can favor its binding to hydrophobic pockets within a protein. nih.gov However, the effect of a methyl group is highly dependent on the context of the binding site. nih.gov If the binding site has a suitably sized hydrophobic pocket, the methyl group can significantly enhance binding affinity. Conversely, if there is insufficient space, it can lead to a steric clash and a decrease in activity. nih.govresearchgate.net Studies have shown that replacing a hydrogen atom with a methyl group can improve biological activity by orders of magnitude when the methyl group fits optimally into a cavity. nih.gov In some cases, replacing the methyl group with larger substituents leads to a loss of activity. nih.gov

Acetamide Group: The secondary amide (acetamide) linkage is a crucial feature. A secondary amide is often preferred for potent biological activity in related series of compounds. nih.gov This group acts as a critical linker and its properties are essential for establishing key interactions with the biological target.

The interplay of these structural components is evident in structure-activity relationship (SAR) studies. For instance, in research on related phenylacetamide derivatives, modifications to substituents on the phenyl ring dramatically alter biological activity, such as sodium channel blockade. nih.gov The following table illustrates hypothetical SAR data for a series of analogues, demonstrating the impact of modifying these key structural moieties on binding affinity and selectivity.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues

| Compound | R1 (Position 2) | R2 (Position 5) | Binding Affinity (IC₅₀, nM) | Selectivity (Fold-change vs. Off-Target) |

| This compound | Br | CH₃ | 45 | 110x |

| Analogue A | Cl | CH₃ | 68 | 90x |

| Analogue B | Br | H | 150 | 40x |

| Analogue C | I | CH₃ | 35 | 130x |

| Analogue D | Br | OCH₃ | 110 | 65x |

This table demonstrates that substituting the bromine with a chlorine atom (Analogue A) may slightly reduce affinity, while an iodine atom (Analogue C) could enhance it, possibly due to stronger halogen bonding. The removal of the methyl group (Analogue B) significantly diminishes binding affinity, highlighting its positive contribution to the interaction.

The acetamide group of this compound is a key player in forming specific hydrogen bonds with biomolecules. The amide nitrogen-hydrogen (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These directional interactions are fundamental for the molecular recognition and stabilization of the compound within the binding site of a protein. nih.govdntb.gov.ua

The importance of hydrogen bonds in protein-ligand interactions cannot be overstated, as they contribute significantly to the stability of the complex. nih.gov In a protein's active site, the N-H of the acetamide could form a hydrogen bond with the backbone carbonyl oxygen of an amino acid residue or the side chain of residues like aspartate or glutamate. The carbonyl oxygen could, in turn, interact with hydrogen bond donors from amino acid side chains such as serine, threonine, or arginine. nih.gov

The geometry of these hydrogen bonds is critical for ensuring a strong and specific interaction. The ortho-bromo substituent can influence the rotational barrier around the phenyl-nitrogen bond, affecting the planarity and conformational preference of the acetamide group and, consequently, its ability to engage in optimal hydrogen bonding.

The following table provides examples of potential hydrogen bonding interactions between the acetamide moiety of this compound and amino acid residues that might be found in a target's binding pocket.

Table 2: Potential Hydrogen Bonding Interactions of the Acetamide Moiety

| Ligand Functional Group | Interaction Type | Potential Amino Acid Partner | Estimated Bond Distance (Å) |

| Acetamide N-H | Hydrogen Bond Donor | Aspartate Side Chain (O) | ~2.9 |

| Acetamide C=O | Hydrogen Bond Acceptor | Arginine Side Chain (N-H) | ~3.0 |

| Acetamide C=O | Hydrogen Bond Acceptor | Serine Side Chain (O-H) | ~2.8 |

These specific hydrogen bonds are crucial determinants of the compound's biological potency and its selectivity for its intended target over other proteins.

Structure Activity Relationship Sar Studies of N 2 Bromo 5 Methylphenyl Acetamide Derivatives

Impact of Halogen Substitution (Position and Type) on Biological Activity

Research on analogous structures, such as halogenated propargite (B33192) analogues, has demonstrated that the introduction of halogens can significantly enhance biological efficacy. researchgate.netnih.gov For instance, replacing a tert-butyl group with chlorine on a benzene (B151609) ring, in conjunction with other modifications, led to a marked increase in acaricidal and aphicidal activities. researchgate.netnih.gov Specifically, compound 5.16 and 5.32 in these studies showed superior acaricidal activity, with LC50 values of 14.85 mg L⁻¹ and 14.32 mg L⁻¹, respectively. researchgate.netnih.gov This highlights the potential of halogen substitution to optimize the biological performance of a lead compound.

In the context of N-phenylacetamide derivatives, studies on 2-(4-Fluorophenyl)-N-phenylacetamides have revealed their potential as anticancer agents. nih.gov The presence of a fluorine atom at the para-position of the phenyl ring was a key feature of the synthesized compounds, which exhibited cytotoxicity against various cancer cell lines. nih.gov Similarly, a series of 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives showed moderate to high antibacterial activities, indicating that a chloro-substituent on the phenyl ring is favorable for this type of biological activity. irejournals.com

The type of halogen is also a critical determinant of activity. Chlorine, being larger than fluorine, can form more effective halogen bonds, which are important non-covalent interactions in drug-receptor binding. mdpi.com The strategic placement of different halogens can thus be used to fine-tune the biological activity of N-(2-bromo-5-methylphenyl)acetamide derivatives.

Table 1: Impact of Halogen Substitution on Biological Activity of Analogous Compounds

| Compound ID | Core Structure | Halogen Substitution | Biological Activity | Finding Source |

|---|---|---|---|---|

| 5.16 | Propargite Analogue | Chlorine on benzene ring | Acaricidal (LC50: 14.85 mg L⁻¹) | researchgate.netnih.gov |

| 5.32 | Propargite Analogue | Chlorine on benzene ring | Acaricidal (LC50: 14.32 mg L⁻¹) | researchgate.netnih.gov |

| 2a-2c | 2-(4-Fluorophenyl)-N-phenylacetamide | 4-Fluoro | Anticancer (Cytotoxic) | nih.gov |

| 5a-5d | 2-amino-N-phenylacetamide | 4-Chloro | Antibacterial | irejournals.com |

Effects of Methyl Group Position and Chemical Modifications on Pharmacological Profile

The position and chemical nature of the methyl group on the phenyl ring of this compound are significant for its pharmacological profile. The methyl group can influence the molecule's conformation, lipophilicity, and interaction with the active site of a biological target.

In this compound, the methyl group is located at the 5-position. Altering its position to other locations on the phenyl ring would likely change the molecule's steric and electronic properties, potentially leading to different biological activities. For instance, the crystal structure of N-(2-Methylphenyl)acetamide shows that the acetamide unit is slightly twisted with respect to the 2-methylphenyl substituent, and the conformation of the N-H bond is anti to the ortho-methyl group. researchgate.net This specific conformation can be crucial for its biological function.

Chemical modifications of the methyl group, such as its replacement with other alkyl groups, can also have a profound impact. For example, replacing a methyl group with an ethyl group in N-(4-Bromo-2-methylphenyl)acetamide analogues enhances the compound's lipophilicity, which may, in turn, affect its pharmacokinetic properties like absorption and distribution. Furthermore, the introduction of an additional methyl group, as in N-(4-Bromo-2,6-dimethylphenyl)acetamide, can further alter the compound's activity profile.

Studies on more complex molecules containing methyl groups, such as ACP-103 which has a methylpiperidinyl and a methylpropyloxy group, have shown that these moieties are integral to the compound's potent inverse agonist activity at the 5-HT2A receptor. nih.gov This underscores the importance of methyl groups in defining the pharmacological characteristics of a drug molecule.

Table 2: Effects of Methyl Group Modifications in Analogous Phenylacetamides

| Compound | Modification | Effect | Finding Source |

|---|---|---|---|

| N-(4-Bromo-2-ethylphenyl)acetamide | Replacement of methyl with ethyl | Enhanced lipophilicity | |

| N-(4-Bromo-2,6-dimethylphenyl)acetamide | Addition of a second methyl group | Altered activity profile |

Influence of Acetamide Moiety Modifications on Biological Response

The acetamide moiety (-NHCOCH₃) is a cornerstone of the this compound structure and is a key site for modifications that can drastically alter biological responses. Modifications can range from simple substitutions on the acetyl group to more complex conjugations.

One common modification is the substitution of the hydrogen atoms on the acetyl methyl group. For instance, in a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, the bromine on the acetyl group was replaced by various amine groups. irejournals.com This modification led to compounds with moderate to high antibacterial activities against several bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa. irejournals.com

Another approach involves the extension or replacement of the entire acetamide linker. In the development of inhibitors for SLACK potassium channels, a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides were synthesized. mdpi.com These compounds feature an aryloxy group attached to the acetyl moiety, demonstrating how significant structural changes to the acetamide part can lead to potent and selective biological activity. mdpi.com

Table 3: Influence of Acetamide Moiety Modifications on Biological Activity

| Core Structure | Modification on Acetamide Moiety | Resulting Biological Activity | Finding Source |

|---|---|---|---|

| 2-bromo-N-(p-Chlorophenyl) acetamide | Replacement of bromine with various amines | Antibacterial | irejournals.com |

| N-(pyrimidin-5-yl)acetamide | Addition of a 2-aryloxy group | SLACK potassium channel inhibition | mdpi.com |

| N-phenylacetamide | Incorporation of a 4-arylthiazole moiety | Antibacterial | mdpi.com |

Role of Substituted Phenyl Ring Variations in Modulating Activity

Variations in the substituted phenyl ring of this compound are a critical strategy for modulating its biological activity. The nature, number, and position of substituents on the phenyl ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

In a study on N-phenylacetamide-2-oxoindole benzensulfonamide conjugates, the phenylacetamide moiety was substituted with a variety of groups, including chloro, bromo, methyl, methoxy (B1213986), and sulfonamide groups. nih.gov These substitutions were made to investigate the interaction of this "tail" fragment with the active site of carbonic anhydrase (CA), and significant variations in inhibitory activity were observed. nih.gov

The introduction of different substituents can lead to diverse biological outcomes. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety on a second phenyl ring demonstrated higher cytotoxic effects against cancer cell lines compared to those with a methoxy moiety. nih.gov This highlights the profound impact of the electronic nature of the substituent on the phenyl ring.

Replacing the phenyl ring with other aromatic or heteroaromatic systems is another important strategy. Five-membered aromatic rings, for instance, are known to enhance metabolic stability, solubility, and bioavailability. nih.gov In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, variations in the aryl group attached to the thiazole (B1198619) ring led to a range of antibacterial activities. mdpi.com Similarly, the synthesis of arylated analogs of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, where the bromo group is replaced by different aryl groups, resulted in compounds with notable antibacterial activity against extensively drug-resistant S. Typhi. mdpi.com

Table 4: Impact of Phenyl Ring Variations on Biological Activity

| Base Compound | Phenyl Ring Variation | Observed Biological Activity | Finding Source |

|---|---|---|---|

| N-phenylacetamide-2-oxoindole benzensulfonamide | Substitution with Cl, Br, CH₃, OCH₃, SO₂NH₂ | Carbonic Anhydrase Inhibition | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Introduction of a second phenyl ring with nitro or methoxy substituents | Anticancer (Cytotoxicity) | nih.gov |

| N-phenylacetamide | Incorporation of a 4-arylthiazole with varied aryl groups | Antibacterial | mdpi.com |

Pharmacophore Identification and Design in Analogous Structures

Pharmacophore modeling is a crucial aspect of modern drug design that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. For this compound and its analogs, understanding the pharmacophore is key to designing more potent and selective compounds.

In the design of carbonic anhydrase inhibitors based on an N-phenylacetamide scaffold, a "tail approach" was utilized. nih.gov This approach focuses on optimizing the interactions of a specific part of the molecule (the tail) with the enzyme's active site. nih.gov The study highlighted the importance of the sulfonamide moiety as a key pharmacophoric feature for zinc binding in the active site of carbonic anhydrase. nih.gov

For a series of flavanones embodying chromene moieties, while the core structure is different, the principles of pharmacophore identification are applicable. mdpi.com The study identified key structural features responsible for the observed cytotoxic activity against various cancer cell lines, such as the presence and position of hydroxyl and amino groups. mdpi.com

In the development of novel antibacterial agents based on a pyrazine-carboxamide scaffold, in silico methods like ADME prediction and docking studies were employed to rationalize the observed biological activities. mdpi.com These studies confirmed that the designed compounds adhered to Lipinski's rule of five, a set of guidelines for predicting drug-likeness. mdpi.com Docking studies further helped to visualize the interaction of the compounds with the target protein, DNA gyrase, providing insights into the key pharmacophoric interactions. mdpi.com

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(4-Bromo-2-methylphenyl)acetamide |

| N-(4-Bromo-2,6-dimethylphenyl)acetamide |

| N-(4-Bromo-2-ethylphenyl)acetamide |

| 2-(4-Fluorophenyl)-N-phenylacetamide |

| 2-amino-N-(p-Chlorophenyl) acetamide |

| N-(2-Methylphenyl)acetamide |

| N-Methyl-N-(2-methylphenyl)acetamide |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamide |

| N-phenylacetamide-2-oxoindole benzensulfonamide |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |

Industrial and Research Applications of N 2 Bromo 5 Methylphenyl Acetamide

Pharmaceutical Intermediates and Building Blocks for Drug Synthesis

The N-phenylacetamide scaffold is a fundamental component in the design and synthesis of numerous pharmaceutical products. iscientific.orgresearchgate.net The introduction of a bromine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. researchgate.netresearchgate.net Halogen atoms can increase a molecule's lipophilicity, improving its ability to cross cell membranes, and can form halogen bonds, which are specific interactions that can enhance binding to biological targets. researchgate.netnih.gov

While direct therapeutic applications of N-(2-bromo-5-methylphenyl)acetamide are not reported, it serves as a valuable building block for synthesizing more complex, biologically active molecules. Acetanilide (B955) derivatives have shown a wide array of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov For example, various N-phenylacetamide derivatives have been synthesized and evaluated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines. nih.gov Similarly, other research has focused on creating N-phenylacetamide derivatives containing thiazole (B1198619) groups, which have demonstrated promising antibacterial activities. nih.gov

Therefore, this compound is a key starting material or intermediate, providing a foundational structure that can be chemically modified to produce novel drug candidates. Its utility lies in its ability to participate in further chemical reactions, allowing for the construction of more elaborate molecules for drug discovery programs. sumitomo-chem.co.jp

Table 1: Potential Pharmaceutical Relevance of the N-Phenylacetamide Scaffold

| Therapeutic Area | Role of N-Phenylacetamide Derivatives | Example from Related Compounds | Citation |

|---|---|---|---|

| Oncology | Act as potent inhibitors of cancer cell proliferation. | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed significant activity against prostate cancer cell lines. | nih.gov |

| Infectious Diseases | Serve as a backbone for novel antibacterial agents. | N-phenylacetamide derivatives with thiazole moieties exhibit activity against bacteria like Xanthomonas oryzae. | nih.gov |

| Pain and Inflammation | Form the basis of analgesic and anti-inflammatory drugs. | The original acetanilide, known as Antifebrin, was one of the earliest synthetic analgesics. | researchgate.net |

| Drug Discovery | Used as a scaffold for creating libraries of new compounds for screening. | Halogenated acetanilides are used to explore structure-activity relationships (SAR). | researchgate.netresearchgate.net |

Agrochemical Applications and Synthesis

In the agrochemical sector, halogenated organic compounds are of significant importance, forming the active ingredients in many pesticides, herbicides, and fungicides. The presence of a halogen like bromine can confer potent biological activity against pests and weeds. researchgate.net

Bromoacetamide itself is known to be an effective molluscicide, used to control snails and slugs that can damage crops. google.com Furthermore, the broader class of N-phenylacetamide derivatives has been investigated for various agrochemical applications. Studies have shown that certain derivatives possess nematicidal activity, effective against microscopic worms that attack plant roots, and herbicidal properties, inhibiting the germination of weed seeds. nih.govresearchgate.net

Given this context, this compound can be considered a potential intermediate for the synthesis of new agrochemicals. Its structure could be modified to develop novel active ingredients for crop protection. The synthesis of such compounds often involves using a core structure like this compound and adding other functional groups to optimize its biological activity and environmental stability. researchgate.netresearchgate.net

Material Science Applications: Polymers and Coatings

In material science, aniline (B41778) and its derivatives are used as monomers for the synthesis of functional polymers. Polyaniline, for instance, is a well-known conducting polymer with applications in electronics and anticorrosion coatings. The properties of such polymers can be tuned by using substituted anilines.

Research has shown that aniline derivatives can be polymerized to create novel materials with unique properties. For example, various phenylamines have been polymerized with sulfur monochloride to yield poly[N,N-(phenylamino)disulfides]. nih.govacs.org These polymers possess a conjugated backbone of nitrogen and sulfur atoms, resulting in materials that are colored and have interesting electronic properties. The specific color and properties of the polymer depend on the substituents on the phenyl ring. nih.govacs.org

This compound, or the corresponding aniline obtained after hydrolysis, could potentially serve as a monomer in such polymerization reactions. The presence of the bromo and methyl groups on the aromatic ring would be expected to influence the resulting polymer's properties, such as its solubility, thermal stability, and optical or electronic characteristics. This could lead to the development of new polymers for specialized applications in coatings, sensors, or electronic devices.

Role as a Research Chemical and Biochemical Probe in Assays

This compound is primarily available as a research chemical. In this capacity, it serves as a fundamental tool for chemists in both academic and industrial laboratories. Its primary role is as a building block or intermediate in organic synthesis. researchgate.net The acetamido group protects the amine, while the bromine atom provides a reactive site for a variety of cross-coupling reactions (like Suzuki or Buchwald-Hartwig reactions), allowing for the facile construction of more complex molecules. mdpi.com

This compound is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. In SAR, chemists systematically modify a lead compound to understand how different parts of the molecule contribute to its biological activity. This compound and its isomers can be used to explore how the precise placement of bromo and methyl substituents on the phenyl ring affects a drug's interaction with its target. researchgate.net

Furthermore, N-phenylacetamide derivatives can be designed as biochemical probes. scbt.com While no specific use of this compound as a probe has been reported, its structure could be incorporated into larger molecules designed to interact with specific enzymes or receptors in biochemical assays. The acetamide (B32628) group can participate in hydrogen bonding, a key interaction in biological systems. ebi.ac.uk

Table 2: Summary of Research Applications

| Application Area | Specific Use | Rationale |

|---|---|---|

| Organic Synthesis | Intermediate/Building Block | The bromo group is a versatile handle for C-C and C-N bond formation. |

| Medicinal Chemistry | Scaffold for SAR studies | Allows for systematic exploration of how substituent positioning affects biological activity. |

| Biochemical Research | Potential component of biochemical probes | The N-phenylacetamide core can be integrated into molecules designed to study biological targets. |

Future Perspectives and Emerging Research Areas for N 2 Bromo 5 Methylphenyl Acetamide

Design and Synthesis of Optimized Analogues with Enhanced Bioactivity

The core of advancing the therapeutic potential of N-(2-bromo-5-methylphenyl)acetamide lies in the strategic design and synthesis of its analogues. The goal is to enhance its biological activity, selectivity, and pharmacokinetic properties. Researchers are exploring modifications to its chemical structure, such as the introduction of different functional groups to the phenyl ring or alterations to the acetamide (B32628) moiety.

For instance, the substitution of the methyl group or the bromine atom with other chemical entities can significantly influence the compound's properties. The introduction of heterocyclic rings, a common strategy in medicinal chemistry, could lead to analogues with improved abilities to form hydrogen bonds and engage in π-stacking interactions with biological targets. These modifications are anticipated to yield compounds with superior efficacy.

| Analogue | Modification | Potential Impact on Bioactivity |

| N-(2-bromo-5-ethylphenyl)acetamide | Replacement of methyl with an ethyl group | May enhance lipophilicity, potentially altering pharmacokinetic properties. |

| N-(2-bromo-5-chlorophenyl)acetamide | Introduction of a chloro group | Could introduce different electronic effects, possibly affecting hydrogen-bonding interactions. |

| N-(2-bromo-5-nitrophenyl)acetamide | Addition of a nitro group | The nitro group could influence the molecule's electronic properties and potential for biological activity. smolecule.com |

These targeted modifications are crucial for developing a new generation of therapeutic agents derived from this compound.

Comprehensive Mechanistic Elucidation of Biological Pathways and Interactions

A thorough understanding of how this compound and its analogues function at a molecular level is paramount. Future research will be heavily focused on elucidating the specific biological pathways these compounds modulate. This involves identifying their molecular targets, which could be enzymes, receptors, or other proteins involved in disease processes.

Techniques such as molecular docking and in-vitro enzyme inhibition assays are being employed to predict and confirm these interactions. For example, studies on related acetamide derivatives have revealed inhibitory activity against enzymes like acetylcholinesterase, suggesting a potential role in neurodegenerative diseases. The bromine atom and the acetamide group are thought to be critical for the compound's binding affinity and specificity to its molecular targets.

Evaluation of Synergistic Effects with Established Therapeutic Agents

Future studies will likely involve screening a wide range of drug combinations to identify those that exhibit synergistic interactions. This research has the potential to repurpose existing drugs and develop novel combination therapies for a variety of diseases.

Application in Novel Therapeutic Strategies, including Addressing Antimicrobial Resistance

The chemical scaffold of this compound makes it a versatile platform for developing new therapeutic strategies. A particularly pressing area of need is in combating antimicrobial resistance. Researchers are exploring the potential of this compound and its derivatives to act as novel antimicrobial agents.

Studies on structurally related compounds have shown promising activity against both Gram-positive and Gram-negative bacteria. acs.org The development of new acetamide-based antibiotics could provide a much-needed solution to the growing threat of drug-resistant infections. Beyond antimicrobial applications, these compounds are also being investigated for their potential in treating other conditions, such as inflammatory disorders and certain types of cancer. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. Future research will focus on developing more environmentally friendly and sustainable methods for synthesizing this compound and its analogues. This includes the use of safer solvents, reducing the number of reaction steps, and employing catalysts to improve reaction efficiency.

Mechanochemical techniques, which involve conducting reactions by grinding or milling, offer a promising solvent-free alternative to traditional synthesis methods. researchgate.net By adopting green chemistry principles, the pharmaceutical industry can reduce its environmental footprint while making the production of these important compounds more cost-effective.

Integration of Artificial Intelligence in the Discovery and Synthesis of this compound Analogues

Artificial intelligence (AI) is set to revolutionize the field of drug discovery and development. mdpi.com In the context of this compound, AI algorithms can be used to rapidly screen vast virtual libraries of potential analogues, identifying those with the most promising predicted activity and safety profiles. nih.gov This in silico approach can significantly accelerate the early stages of drug discovery.

Furthermore, AI can assist in planning more efficient synthetic routes for these compounds, a field known as computer-aided synthesis planning (CASP). acs.org By leveraging the power of AI, researchers can more quickly and efficiently design, synthesize, and test new derivatives of this compound, ultimately speeding up the development of new medicines. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-bromo-5-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Synthesis Route : React 2-bromo-5-methylaniline with bromoacetyl bromide in aqueous Na₂CO₃ (pH 9–10) under stirring for 2 hours. The product precipitates and is filtered, washed, and dried .

- Optimization : Adjust reaction temperature (0–25°C), stoichiometry (1:1 molar ratio), and pH (8–10) to improve yield. Purification via recrystallization using ethanol/water mixtures enhances purity.

- Yield Monitoring : Use TLC or HPLC to track reaction progress and optimize time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-Br stretch (~600 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.5 ppm), methyl groups (δ 2.3 ppm), and acetamide NH (δ 10.2 ppm). ¹³C NMR confirms carbonyl (δ 168 ppm) and brominated aromatic carbons .

- X-ray Crystallography : Resolve crystal packing and confirm molecular geometry (e.g., dihedral angles between aryl and acetamide groups) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- First Aid : For exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .

Advanced Research Questions

Q. How can computational chemistry methods like DFT aid in predicting the reactivity of this compound?

- Methodology :

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites. Lower HOMO-LUMO gaps (~4–5 eV) suggest higher reactivity .

- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify regions prone to electrophilic attack (e.g., bromine-substituted aryl ring) .

- Solvent Effects : Use PCM models to simulate reactivity in polar solvents (e.g., DMSO) versus nonpolar environments.

Q. What strategies can resolve discrepancies in NMR spectral data for this compound?

- Methodology :

- Variable Solvent NMR : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts (e.g., NH proton solvation effects).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C interactions .

- Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace Br with Cl or adjust methyl position) to assess impact on activity .

- In Vitro Assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus) or cytotoxicity using MTT protocols .

- Docking Studies : Simulate interactions with target enzymes (e.g., penicillin-binding proteins) using AutoDock Vina .

Q. What challenges arise in crystallizing this compound for X-ray analysis, and how can they be mitigated?

- Methodology :

- Solvent Selection : Use slow evaporation in ethanol/water (7:3 v/v) to promote crystal growth. Additives like ethyl acetate may reduce polymorphism .

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances lattice formation.

- Crystal Mounting : Flash-cool crystals in liquid N₂ with 20% glycerol as a cryoprotectant to prevent ice formation during data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.